molecular formula C14H20N2O2 B13140413 (S)-tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B13140413
M. Wt: 248.32 g/mol
InChI Key: VFTHJLODPDPNBL-LBPRGKRZSA-N
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Description

(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as vanadium oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine for the pyridine ring and nucleophiles like sodium methoxide for the pyrrolidine ring.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine and pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl2-(pyridin-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl2-(pyridin-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl2-(quinolin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can lead to distinct interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1

InChI Key

VFTHJLODPDPNBL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CN=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2

Origin of Product

United States

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